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molecular formula C12H19N B1296185 Benzenemethanamine, N-pentyl- CAS No. 25468-43-3

Benzenemethanamine, N-pentyl-

Cat. No. B1296185
M. Wt: 177.29 g/mol
InChI Key: GSSNBCHDTWIOLI-UHFFFAOYSA-N
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Patent
US08178712B2

Procedure details

The present invention also provides a process for the synthesis of 3-[N-(methylpentyl)amino]propionic acid (III) wherein N-methylbenzylamine is reacted with 1-bromo pentane in presence of a base like potassium carbonate, sodium carbonate, sodium bicarbonate, potassium bicarbonate preferably potassium carbonate to get N-methyl, N-pentyl benzyl amine (VI) which is subjected to debenzylation using 10% Pd/C as catalyst in an alcoholic solvent to get N-methyl, N-pentylamine (V) which is isolated in pure form as an acid addition salt of an organic acid such as fumaric acid, citric acid, maleic acid, edetic acid preferably it is isolated as an oxalate salt. Compound (V) is reacted with methyl-3-halopropionate like methyl 3-chloro propionate, methyl-3-bromo propionate, methyl 3-iodo propionate more preferably methyl-3-bromo propionate in a suitable solvent preferably toluene in the presence of a base preferably potassium carbonate at a temperature ranging from 25° C. to 80° C. preferably at 70° C. to get 3-[N-(methylpentyl)amino]propionate (IV), which is further hydrolyzed to give 3-[N-(methylpentyl)amino]propionic acid hydrochloride (III) which is the key intermediate for the synthesis of Ibandronate sodium.
Name
3-[N-(methylpentyl)amino]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](NCCC(O)=O)[CH2:3][CH2:4]CC.[CH3:13][NH:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.BrCCCCC.C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+].C(=O)(O)[O-].[K+]>>[CH2:13]([NH:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH2:1][CH2:2][CH2:3][CH3:4] |f:3.4.5,6.7.8,9.10,11.12|

Inputs

Step One
Name
3-[N-(methylpentyl)amino]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCC)NCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The present invention also provides a process

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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